molecular formula C19H27N3O8 B12323717 N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine

N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine

Cat. No.: B12323717
M. Wt: 425.4 g/mol
InChI Key: MLWRVKIJFVUCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoic acid is a synthetic compound often used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is commonly employed as a protecting group in organic synthesis to prevent unwanted reactions at specific sites of a molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of lysine is protected using tert-butoxycarbonyl (Boc) to form Boc-Lysine.

    Protection of the Side Chain: The side chain amino group is protected using 4-nitrobenzyl chloroformate to form the desired compound.

The reaction conditions generally involve:

    Solvent: Dichloromethane or tetrahydrofuran.

    Base: Triethylamine or sodium bicarbonate.

    Temperature: Room temperature to 0°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled addition of reagents.

    Purification: Using chromatography techniques to ensure high purity.

    Quality Control: Ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoic acid undergoes several types of reactions:

    Deprotection: Removal of the Boc and 4-nitrobenzyl groups under acidic or basic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid for Boc removal; hydrogenation for 4-nitrobenzyl removal.

    Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.

Major Products

    Deprotected Lysine Derivatives: After removal of protecting groups.

    Peptides: When coupled with other amino acids.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoic acid is widely used in:

    Peptide Synthesis: As a building block for synthesizing peptides and proteins.

    Drug Development: In the design of peptide-based drugs.

    Bioconjugation: For attaching peptides to other molecules for research purposes.

Mechanism of Action

The compound itself does not have a direct biological mechanism of action but serves as a precursor in peptide synthesis. The protecting groups (Boc and 4-nitrobenzyl) prevent unwanted reactions during synthesis, ensuring the correct sequence and structure of the final peptide.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-aminohexanoic acid: Lacks the 4-nitrobenzyl group.

    (2S)-2-amino-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoic acid: Lacks the Boc group.

Uniqueness

The presence of both Boc and 4-nitrobenzyl protecting groups makes (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoic acid unique, providing dual protection during peptide synthesis, which is crucial for complex peptide assembly.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O8/c1-19(2,3)30-18(26)21-15(16(23)24)6-4-5-11-20-17(25)29-12-13-7-9-14(10-8-13)22(27)28/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,26)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWRVKIJFVUCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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